N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
The compound N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that features a naphthyridine core, a methoxyphenyl group, and a pyrrolidine ring
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-5-10-17-19(24-15-6-8-16(27-2)9-7-15)18(13-22-20(17)23-14)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGJFSYFLKTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often attached through a nucleophilic substitution reaction involving a suitable leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the naphthyridine core, potentially converting it to a dihydronaphthyridine derivative.
Substitution: The compound can participate in various substitution reactions, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
This compound belongs to the naphthyridine class and features a unique molecular architecture comprising a naphthyridine core, a methoxyphenyl substituent, and a pyrrolidine ring. The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:
- Formation of the Naphthyridine Core : The naphthyridine structure is synthesized through cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.
- Introduction of the Methoxyphenyl Group : This group is often introduced via nucleophilic aromatic substitution.
- Attachment of the Pyrrolidine Ring : This attachment usually occurs through nucleophilic substitution involving a suitable leaving group on the naphthyridine core.
Biological Activities
The compound exhibits promising biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Naphthyridine derivatives, including this compound, have been studied for their potential as anticancer agents. Research indicates that they can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, structure–activity relationship studies have shown that modifications at the 8-position of naphthyridines can enhance their potency against cancer cell lines .
Antimicrobial Properties
This compound has demonstrated activity against various pathogens. Its mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Inhibition of Plasmodium falciparum
Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting phosphatidylinositol-4-kinase, crucial for the parasite's survival. This dual action not only targets the parasite but also affects host hemoglobin degradation pathways, making it a potential lead for malaria treatment .
Case Study 1: Anticancer Research
In a study focusing on naphthyridine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer therapeutic agent.
Case Study 2: Malaria Treatment
A recent in vivo study utilized this compound in murine models infected with drug-resistant strains of Plasmodium falciparum. The results showed that treatment with this compound led to reduced parasitemia and improved survival rates compared to untreated controls .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The methoxyphenyl group and the naphthyridine core are likely involved in binding to biological receptors, while the pyrrolidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine: This compound is unique due to its combination of a naphthyridine core, methoxyphenyl group, and pyrrolidine ring.
Other Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structure
The compound features a naphthyridine core with a methoxyphenyl group and a pyrrolidine moiety. Below is the chemical structure:
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 318.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Binding Affinity Studies :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.
| Compound Name | Biological Activity | Structural Differences |
|---|---|---|
| N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | Anticancer | Chlorine substitution instead of methoxy |
| N-(4-methoxyphenyl)-1-(1-methyl-1H-indole-2-carbonyl)pyrrolidine | Neuroprotective | Indole core instead of naphthyridine |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthyridine Core : Cyclization reactions using appropriate precursors.
- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Pyrrolidine Moiety : Via amide bond formation or similar reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
